(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone
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Overview
Description
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the benzothiazole moiety and the 4-methylbenzoyl group. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Moiety: This step often involves the reaction of a suitable benzothiazole precursor with the piperidine derivative.
Attachment of the 4-Methylbenzoyl Group: This is typically done through acylation reactions using 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzimidazole
Uniqueness
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties compared to its benzoxazole and benzimidazole analogs
Properties
Molecular Formula |
C20H20N2OS |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2OS/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
InChI Key |
ICCCFRVOFPOVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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